molecular formula C25H17BO2 B1322487 9,9'-Spirobi[fluoren]-2-ylboronic acid CAS No. 236389-21-2

9,9'-Spirobi[fluoren]-2-ylboronic acid

Cat. No.: B1322487
CAS No.: 236389-21-2
M. Wt: 360.2 g/mol
InChI Key: WDDLHUWVLROJLA-UHFFFAOYSA-N
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Description

9,9’-Spirobi[fluoren]-2-ylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a spirobifluorene core, which is a unique structural motif where two fluorene units are connected through a single carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9’-Spirobi[fluoren]-2-ylboronic acid typically involves the formation of the spirobifluorene core followed by the introduction of the boronic acid functional group. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of 9,9’-Spirobi[fluoren]-2-ylboronic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9,9’-Spirobi[fluoren]-2-ylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9,9’-Spirobi[fluoren]-2-ylboronic acid has a wide range of applications in scientific research, including:

    Organic Electronics: Used as a building block in the synthesis of materials for OLEDs and organic photovoltaics.

    Materials Science: Employed in the development of new polymers and copolymers with unique photophysical properties.

    Medicinal Chemistry: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Catalysis: Used as a ligand in various catalytic reactions .

Comparison with Similar Compounds

Similar Compounds

    9,9’-Spirobifluorene: Lacks the boronic acid functional group but shares the spirobifluorene core.

    9,9’-Spirobi[fluoren]-6-ylboronic acid: Similar structure but with the boronic acid group at a different position.

    9,9’-Spirobi[fluoren]-2-ylboronic ester: An ester derivative of the boronic acid

Uniqueness

9,9’-Spirobi[fluoren]-2-ylboronic acid is unique due to the presence of both the spirobifluorene core and the boronic acid functional group. This combination provides the compound with enhanced photophysical properties and versatile reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

9,9'-spirobi[fluorene]-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17BO2/c27-26(28)16-13-14-20-19-9-3-6-12-23(19)25(24(20)15-16)21-10-4-1-7-17(21)18-8-2-5-11-22(18)25/h1-15,27-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDLHUWVLROJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=CC=CC=C46)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626499
Record name 9,9'-Spirobi[fluoren]-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236389-21-2
Record name 9,9'-Spirobi[fluoren]-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9'-Spirobi[9H-fluorene]-2-boronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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